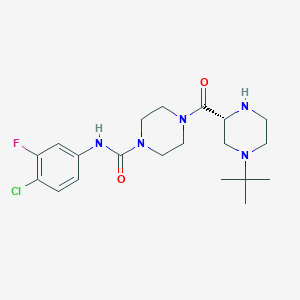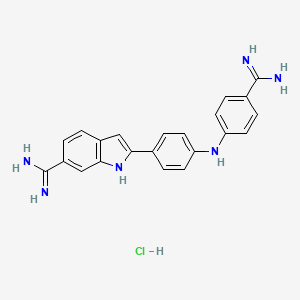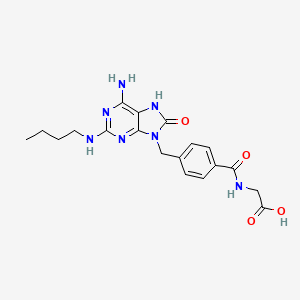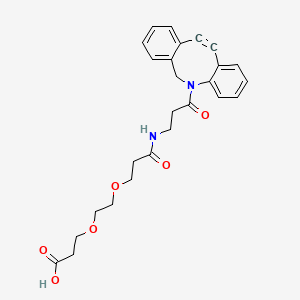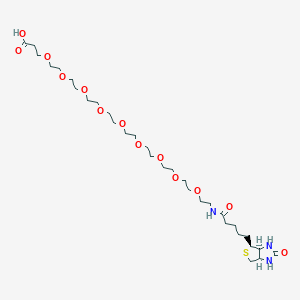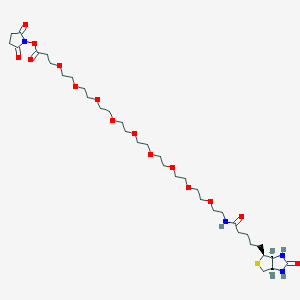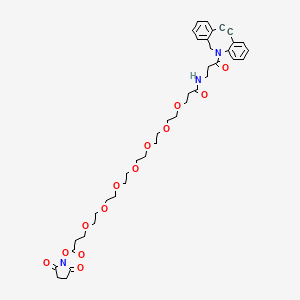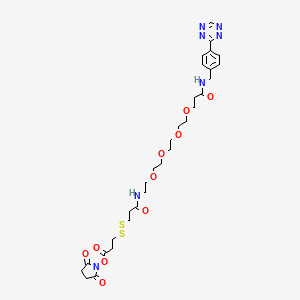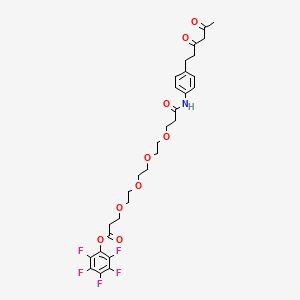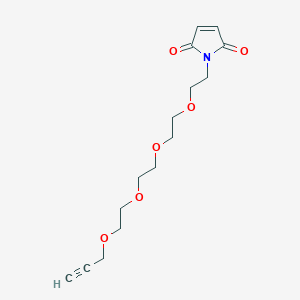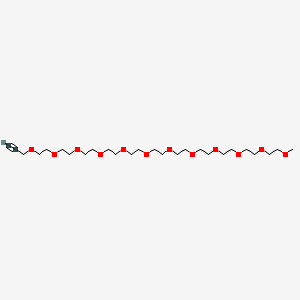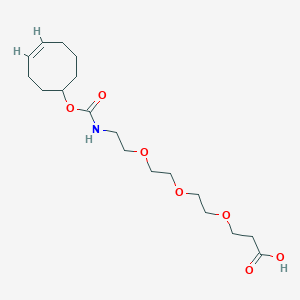
TCO-PEG3-acid
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of TCO-PEG3-acid typically involves the following steps:
Formation of the TCO moiety: The trans-cyclooctene (TCO) group is synthesized through a series of organic reactions, including cyclooctene functionalization.
PEGylation: The polyethylene glycol (PEG) chain is introduced through etherification reactions.
Carboxylation: The terminal carboxylic acid group is added via esterification or amidation reactions.
Industrial Production Methods: Industrial production of this compound involves large-scale organic synthesis techniques, often utilizing automated reactors and stringent quality control measures to ensure high purity and yield. The process typically includes:
Batch or continuous flow reactors: For efficient and scalable synthesis.
Purification techniques: Such as chromatography and crystallization to achieve the desired purity levels
Types of Reactions:
Inverse Electron Demand Diels-Alder Reaction (iEDDA): this compound undergoes this reaction with tetrazine-containing compounds to form stable dihydropyridazine linkages
Amidation: The terminal carboxylic acid group can react with primary amines in the presence of activators like EDC or HATU to form stable amide bonds
Common Reagents and Conditions:
Tetrazine compounds: For iEDDA reactions.
EDC or HATU: For amidation reactions.
Solvents: Such as dimethyl sulfoxide (DMSO), dichloromethane (DCM), and dimethylformamide (DMF).
Major Products:
Dihydropyridazine derivatives: From iEDDA reactions.
Amide derivatives: From amidation reactions
科学研究应用
TCO-PEG3-acid has a wide range of applications in scientific research:
Chemistry: Used as a linker in click chemistry for the synthesis of complex molecules.
Biology: Facilitates the selective degradation of target proteins in cell studies.
Medicine: Integral in the development of PROTACs for targeted protein degradation therapies.
Industry: Employed in the production of bioconjugates and drug delivery systems .
作用机制
TCO-PEG3-acid exerts its effects through the following mechanisms:
Click Chemistry: The TCO moiety reacts with tetrazine-containing compounds via the iEDDA reaction, forming stable covalent bonds.
PROTAC Formation: The PEG linker joins two ligands, one targeting an E3 ubiquitin ligase and the other targeting the protein of interest, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome
相似化合物的比较
TCO-PEG3-biotin: Contains a biotin moiety instead of a carboxylic acid, used for biotinylation reactions.
TCO-PEG3-maleimide: Contains a maleimide group, used for thiol-reactive conjugation.
Uniqueness of TCO-PEG3-acid:
Versatility: The terminal carboxylic acid group allows for a wide range of conjugation reactions.
Efficiency: The TCO moiety enables rapid and selective click chemistry reactions.
Solubility: The PEG chain enhances solubility in aqueous media, making it suitable for biological applications
This compound stands out due to its unique combination of a TCO moiety and a PEG linker, making it a valuable tool in various fields of scientific research and industrial applications.
属性
IUPAC Name |
3-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO7/c20-17(21)8-10-23-12-14-25-15-13-24-11-9-19-18(22)26-16-6-4-2-1-3-5-7-16/h1-2,16H,3-15H2,(H,19,22)(H,20,21)/b2-1- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXDTTWUFRONNF-UPHRSURJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


